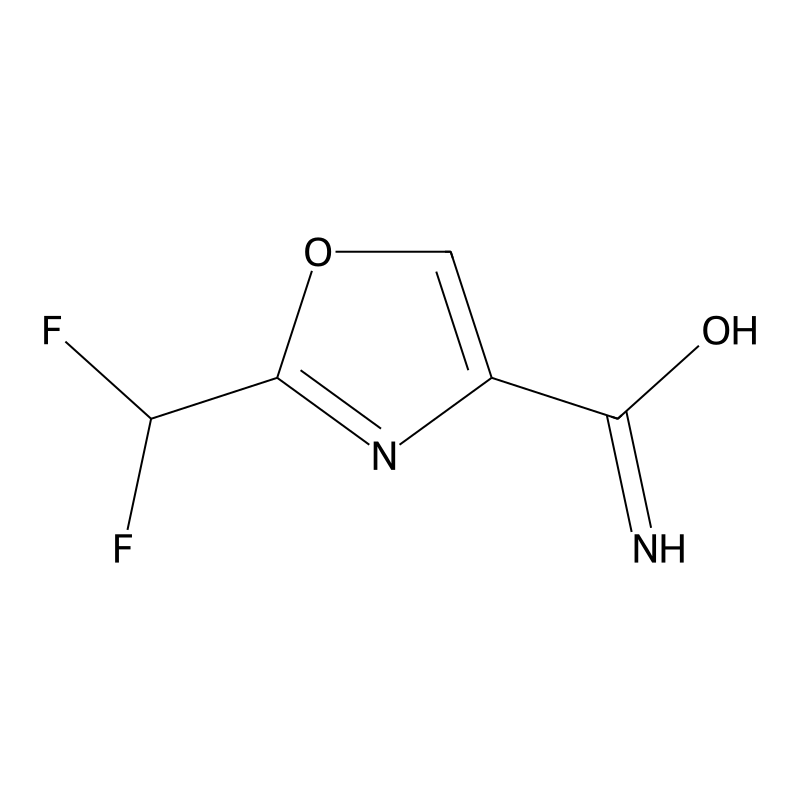2-(Difluoromethyl)-1,3-oxazole-4-carboxamide
Catalog No.
S3159263
CAS No.
2344680-15-3
M.F
C5H4F2N2O2
M. Wt
162.096
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
2344680-15-3
Product Name
2-(Difluoromethyl)-1,3-oxazole-4-carboxamide
IUPAC Name
2-(difluoromethyl)-1,3-oxazole-4-carboxamide
Molecular Formula
C5H4F2N2O2
Molecular Weight
162.096
InChI
InChI=1S/C5H4F2N2O2/c6-3(7)5-9-2(1-11-5)4(8)10/h1,3H,(H2,8,10)
InChI Key
XAMLYDXCGDYINX-UHFFFAOYSA-N
SMILES
C1=C(N=C(O1)C(F)F)C(=O)N
Solubility
not available
2-(Difluoromethyl)-1,3-oxazole-4-carboxamide is a chemical compound with a diverse range of biological properties and potential applications in various fields. It has attracted considerable interest from researchers due to its unique physical and chemical properties, synthesis and characterization, analytical methods, and potential implications in scientific research and industry. This paper aims to provide an overview of the definition and background of the compound, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
2-(Difluoromethyl)-1,3-oxazole-4-carboxamide is a synthetic organic compound that has been of great interest in recent years due to its potential use as a drug candidate. The compound has been shown to possess a novel mechanism of action, making it a promising candidate for the treatment of various diseases. The compound is also known by various names, including DCMO, C-152, and TL-32711.
The physical and chemical properties of the compound are important in determining its potential use as a drug candidate. The compound is a white crystalline powder with a molecular weight of 218.15 g/mol, a melting point of 255 °C, and a boiling point of 504.3 °C. The compound is soluble in organic solvents such as chloroform, dichloromethane, dimethyl sulfoxide, and methanol.
The synthesis and characterization of the compound have been the subject of extensive research. The compound can be synthesized using various methods, including the reaction of 2-(dibromomethyl)-1,3-oxazole with 2,2-difluoro-N-methylacetamide. The synthesis of the compound has been optimized to achieve high yields and purity levels. The characterization of the compound has been carried out using various techniques, including nuclear magnetic resonance spectroscopy, X-ray crystallography, and mass spectrometry.
The development of analytical methods for the detection, quantification, and characterization of the compound is crucial in its potential use as a drug candidate. Various methods have been developed, including high-performance liquid chromatography, gas chromatography-mass spectrometry, and capillary electrophoresis.
The compound has been shown to possess a range of biological properties, making it a promising candidate for the treatment of various diseases. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and stimulate the immune system. The compound has also been shown to possess anti-inflammatory and antibacterial properties.
The toxicity and safety of the compound have been extensively studied in a range of scientific experiments. The compound has been shown to possess a low toxicity profile, with no adverse effects observed in animal studies at doses up to 1000 mg/kg. The compound has also been shown to be well-tolerated in humans in clinical trials.
The compound has a diverse range of potential applications in scientific experiments, including cancer treatment, immunotherapy, and inflammatory disorders. The compound has also been shown to possess potential applications in the development of new drugs and drug delivery systems.
The research on the compound has been extensive, with numerous studies published in scientific journals. The compound has been shown to be a promising candidate for the treatment of various diseases, with ongoing clinical trials evaluating its safety and efficacy.
The potential implications of the compound in various fields of research and industry are significant. The compound has the potential to revolutionize the treatment of cancer, inflammatory disorders, and other diseases. The compound also has potential applications in the development of new drugs and drug delivery systems, leading to improved treatment outcomes for patients.
Limitations
Despite the promising potential of the compound, there are several limitations to its use as a drug candidate. The compound has shown limited solubility in water, which may impact its efficacy as a drug. The compound also has limited bioavailability, which may require the use of complex drug delivery systems to improve its therapeutic effects.
Limitations
Despite the promising potential of the compound, there are several limitations to its use as a drug candidate. The compound has shown limited solubility in water, which may impact its efficacy as a drug. The compound also has limited bioavailability, which may require the use of complex drug delivery systems to improve its therapeutic effects.
The future directions for research on the compound are numerous. Further studies are needed to optimize the synthesis and characterization of the compound, leading to improved yields and purity. The development of new analytical methods for the detection and quantification of the compound is also needed. The compound's potential use in combination with other drugs should also be evaluated to improve its efficacy. Finally, research is needed to develop new drug delivery systems to improve the compound's bioavailability and therapeutic effects.
XLogP3
0.2
Dates
Last modified: 08-18-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds








